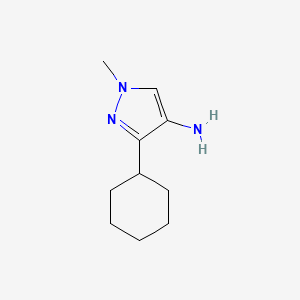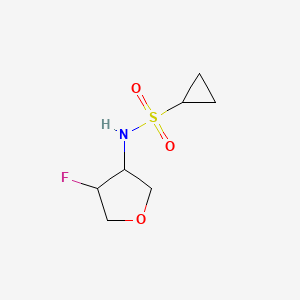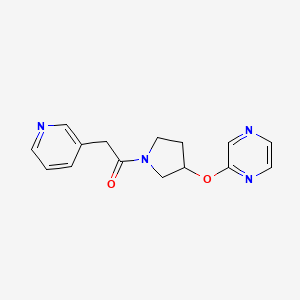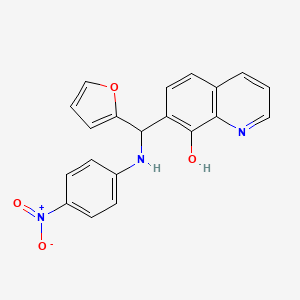
3-cyclohexyl-1-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-cyclohexyl-1-methyl-1H-pyrazol-4-amine” is an organic compound with the molecular formula C10H17N3 . It’s a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “3-cyclohexyl-1-methyl-1H-pyrazol-4-amine” consists of a pyrazole ring attached to a cyclohexyl group at the 3-position and a methyl group at the 1-position . The pyrazole ring itself contains two nitrogen atoms and three carbon atoms .Applications De Recherche Scientifique
Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones
This review highlights the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, emphasizing their value as building blocks for the synthesis of various heterocyclic compounds. These compounds include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of DCNP under mild conditions facilitates the generation of versatile cynomethylene dyes from a broad range of precursors, showcasing the compound's significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Recyclable Copper Catalyst Systems for C-N Bond Forming
This literature review focuses on recyclable protocols for C–N bond-forming reactions employing copper-mediated systems with various amines, including cyclohexyl amines. It outlines the physical properties and characterizations of catalysts, emphasizing their potential for commercial exploitation. The review elaborates on catalyst optimization, highlighting its importance for developing efficient and environmentally friendly chemical processes (Kantam et al., 2013).
Cytochrome P450 Isoform Inhibitors
This review discusses potent and selective chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms, critical for predicting drug–drug interactions. The selectivity of these inhibitors is vital for identifying the involvement of specific CYP isoforms in the metabolism of drugs, thus playing a significant role in pharmaceutical research (Khojasteh et al., 2011).
Synthesis of Pyrazole Heterocycles
This study reviews the importance of the pyrazole moiety in medicinal chemistry, highlighting its role in the synthesis of biologically active compounds. Pyrazoles serve as synthons in organic synthesis, displaying a wide range of biological activities, which makes them valuable in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Ugi and Ugi-Type Reactions with Cyclic Imines
This review explores the Ugi four-component reactions (U-4CRs) and their efficiency in synthesizing pseudopeptides. By incorporating cyclic imines, the Joullié-Ugi three-component reactions (JU-3CRs) are presented as a method to produce peptide moieties connected to N-heterocyclic motifs. These reactions offer improved diastereoselectivity and are significant for synthesizing pharmaceutical compounds (Nazeri et al., 2020).
Orientations Futures
The future directions for “3-cyclohexyl-1-methyl-1H-pyrazol-4-amine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, there could be potential for developing new drugs or other useful compounds .
Propriétés
IUPAC Name |
3-cyclohexyl-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXDRIDVPCZCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-1-methyl-1H-pyrazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2738811.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)


![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2738818.png)

![1-[3-(3-Methyl-1-phenylpyrazol-4-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2738823.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2738825.png)


![2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2738832.png)
